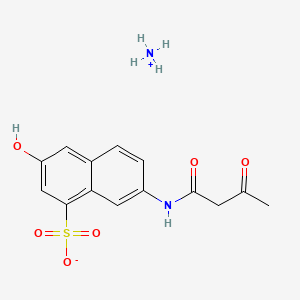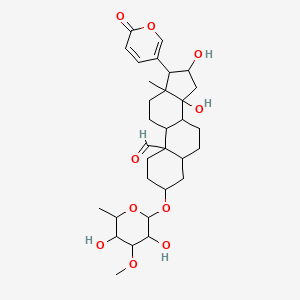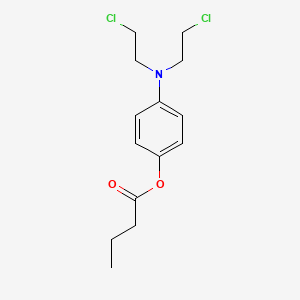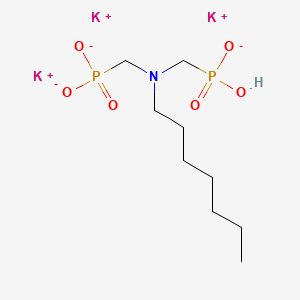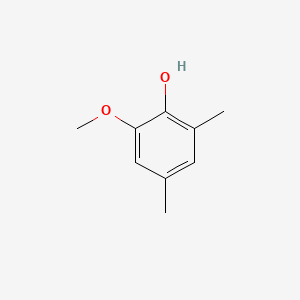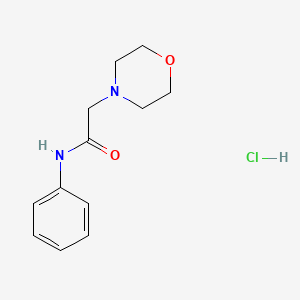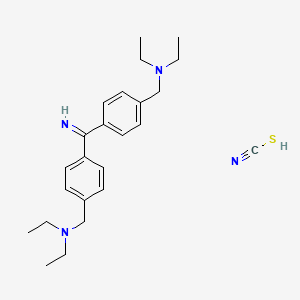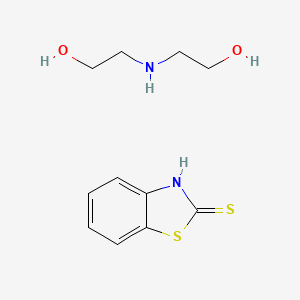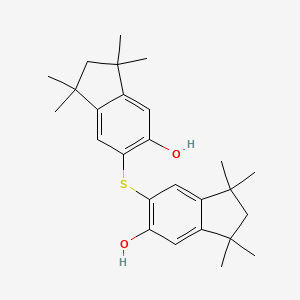
6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) is a chemical compound with the molecular formula C26H34O2S It is known for its unique structure, which includes two indenol units connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) typically involves the reaction of 2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol with a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are conducted under reflux conditions in solvents like toluene or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted indenol derivatives
Scientific Research Applications
6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism by which 6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its sulfur atom can form bonds with metal ions, potentially inhibiting metal-catalyzed oxidative processes .
Comparison with Similar Compounds
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi(indan)-6,6’-diol
Uniqueness
6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) is unique due to the presence of the sulfur atom linking the two indenol units. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that lack the sulfur linkage .
Properties
CAS No. |
54661-52-8 |
|---|---|
Molecular Formula |
C26H34O2S |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
6-[(6-hydroxy-1,1,3,3-tetramethyl-2H-inden-5-yl)sulfanyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C26H34O2S/c1-23(2)13-25(5,6)17-11-21(19(27)9-15(17)23)29-22-12-18-16(10-20(22)28)24(3,4)14-26(18,7)8/h9-12,27-28H,13-14H2,1-8H3 |
InChI Key |
IQAXMKPWRISDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC(=C(C=C21)O)SC3=C(C=C4C(=C3)C(CC4(C)C)(C)C)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


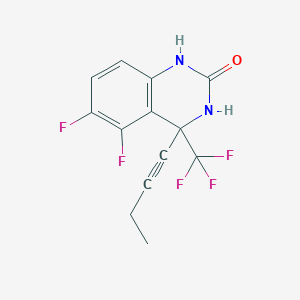
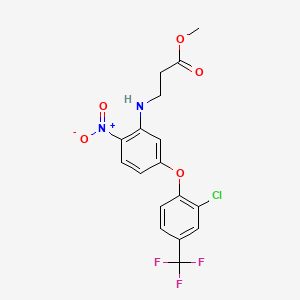
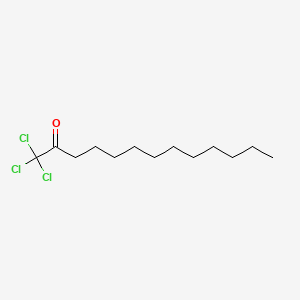
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
